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5-Methyl-2-morpholino[1,6]naphthyridine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of heterocyclic scaffolds

is paramount for developing highly selective, metabolically stable, and biologically active

therapeutics. 5-Methyl-2-morpholino[1,6]naphthyridine (CAS: 478049-38-6) has emerged as

a highly versatile building block [1]. By integrating the electron-deficient 1,6-naphthyridine core

with a solubilizing morpholine ring and a sterically demanding methyl group, this molecule

provides an optimized vector for kinase inhibition and protein-protein interaction (PPI)

modulation.

This technical whitepaper provides an in-depth analysis of the structural rationale,

physicochemical profiling, synthetic methodology, and biological evaluation protocols for this

privileged scaffold.
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The architectural design of 5-methyl-2-morpholino[1,6]naphthyridine is not arbitrary; every

functional group serves a distinct mechanistic purpose in drug-target engagement and

pharmacokinetic optimization.

The 1,6-Naphthyridine Core: Naphthyridines (diazanaphthalenes) are excellent bioisosteres

for quinolines and isoquinolines [2]. The presence of two nitrogen atoms (N1 and N6)

significantly lowers the lipophilicity compared to quinoline, reducing hERG-related

cardiotoxicity risks. In kinase targets, N1 typically acts as a critical hydrogen-bond acceptor

for the kinase hinge region (e.g., binding to the backbone amide of Met or Cys residues).

The 2-Morpholino Substitution: Morpholine is a classic motif used to modulate the

of the parent scaffold and improve aqueous solubility. Positioned at C2, the morpholine ring
projects outward from the hinge region into the solvent-exposed channel or the ribose-
binding pocket. Its chair conformation provides a predictable 3D vector for further
functionalization.

The 5-Methyl Group (Steric Lock): Aromatic rings are highly susceptible to oxidative

metabolism by Cytochrome P450 enzymes. The C5-methyl group acts as a steric shield,

blocking metabolic epoxidation at the C5-C6 bond. Furthermore, it restricts the rotational

degrees of freedom of the naphthyridine core, locking the molecule into a bioactive

conformation that minimizes entropic penalty upon target binding.
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Figure 1: Pharmacophore mapping and SAR logic of the scaffold.

Physicochemical Profiling
Quantitative data for the scaffold highlights its suitability for central nervous system (CNS)

penetration and oral bioavailability, adhering closely to Lipinski’s Rule of Five.
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Property Value Mechanistic Implication

CAS Number 478049-38-6
Standardized registry identifier

[1].

Molecular Formula
Optimal atom count for

fragment-based discovery.

Molecular Weight 229.28 g/mol

Low MW allows for

downstream functionalization

without exceeding 500 Da.

Topological Polar Surface Area

(TPSA)
41.5 Å²

Ideal for blood-brain barrier

(BBB) penetration (< 90 Å²).

Calculated LogP (cLogP) ~2.1

Balances aqueous solubility

with lipid membrane

permeability.

H-Bond Donors / Acceptors 0 / 4
Minimizes desolvation penalty;

strong acceptor profile.

Synthetic Methodology
The synthesis of highly substituted 1,6-naphthyridines requires precise control over

regioselectivity [3]. The following protocol details a robust, three-step synthesis utilizing a

preformed pyridine ring to construct the bicyclic system.

Protocol: Synthesis of 5-Methyl-2-
morpholino[1,6]naphthyridine
Step 1: Condensation to 5-Methyl-1,6-naphthyridin-2(1H)-one

Procedure: React 4-amino-2-methylpyridine with diethyl ethoxymethylenemalonate (EMME)

at 120°C for 2 hours to form an enamine intermediate. Subsequently, heat the mixture in

diphenyl ether at 250°C for thermal cyclization (Conrad-Limpach type reaction).

Causality: The high temperature is required to drive the elimination of ethanol and force the

ring closure. Diphenyl ether is chosen for its high boiling point and inertness.
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Step 2: Chlorination via Phosphorus Oxychloride (

)

Procedure: Suspend the pyridone intermediate in neat

. Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack
reagent in situ. Reflux at 105°C for 4 hours. Carefully quench the reaction by pouring it over
crushed ice, maintaining the temperature below 10°C.

Causality:

acts as both the solvent and the chlorinating agent. The DMF catalyst accelerates the
conversion of the tautomeric lactam

to a leaving group. Strict temperature control during the quench is a self-validating safety
and quality measure; if the temperature exceeds 10°C, rapid hydrolysis reverts the product
back to the starting pyridone.

Step 3: Nucleophilic Aromatic Substitution (

)

Procedure: Dissolve 2-chloro-5-methyl-1,6-naphthyridine in anhydrous 1,4-dioxane. Add 2.5

equivalents of morpholine and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Heat

to 90°C overnight.

Causality: The electron-deficient nature of the 1,6-naphthyridine ring highly activates the C2

position for

. Morpholine acts as the nucleophile, while DIPEA acts as a non-nucleophilic proton sponge
to neutralize the generated

, preventing the protonation and subsequent deactivation of the morpholine reagent.
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Figure 2: Three-step synthetic workflow via SNAr.

Biological Evaluation: Kinase Inhibition Workflow
Because morpholino-naphthyridines are privileged kinase binders, evaluating this scaffold

requires a highly sensitive, interference-free assay. Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) is the industry standard.

Protocol: TR-FRET High-Throughput Kinase Assay
1. Reagent Preparation & Control Validation

Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

Self-Validation Step: Before running the full library, calculate the Z'-factor using positive

(Staurosporine) and negative (DMSO only) controls. The assay is only validated to proceed if
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, ensuring a wide dynamic range and low signal variance.

2. Reaction Assembly

Acoustically dispense (via Echo 550) 100 nL of the compound into a 384-well low-volume

ProxiPlate.

Add 5 µL of Kinase/Peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

Causality: Brij-35, a non-ionic detergent, is critical here. It prevents the highly lipophilic

heterocyclic compounds from aggregating and forming non-specific promiscuous inhibitors

(PAINS).

3. Reaction Initiation & Termination

Initiate the reaction by adding 5 µL of ATP (at the

concentration for the specific kinase). Incubate for 60 minutes at room temperature.

Terminate by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

and stop kinase activity) and Europium-labeled anti-phosphopeptide antibodies.

4. Detection & Analysis

Read the plate on an EnVision Multilabel Reader. Excitation at 340 nm; dual emission at 615

nm (Europium donor) and 665 nm (Acceptor).

Causality: The time-resolved nature of the read (introducing a delay before measuring

fluorescence) allows short-lived background auto-fluorescence from the naphthyridine

scaffold to decay, ensuring the measured signal is purely from the biological binding event.
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Figure 3: High-throughput TR-FRET kinase assay workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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